Diisopropylazodicarboxylate
Overview
Description
Diisopropyl Azodicarboxylate (DIAD) is the diisopropyl ester of azodicarboxylic acid . It is used as a reagent in the production of many organic compounds . It is often used in the Mitsunobu reaction, where it serves as an oxidizer of triphenylphosphine to triphenylphosphine oxide . It can also serve as a selective deprotectant of N-benzyl groups in the presence of other protecting groups .
Synthesis Analysis
Isopropyl chloroformate and hydrazine are used as starting materials to prepare diisopropyl hydrazine-1,2-dicarboxylate, and then DIAD is prepared by oxidization with hydrogen peroxide . Factors influencing the reaction were investigated .
Molecular Structure Analysis
The molecular formula of DIAD is C8H14N2O4 . Its average mass is 202.208 Da and its monoisotopic mass is 202.095352 Da .
Chemical Reactions Analysis
DIAD is often used in the Mitsunobu reaction . It has also been used to generate aza-Baylis-Hillman adducts with acrylates . A nitroxyl-radical-catalyzed oxidation using DIAD allows the conversion of various primary and secondary alcohols to their corresponding aldehydes and ketones without overoxidation to carboxylic acids .
Physical And Chemical Properties Analysis
At room temperature, DIAD is an orange-red transparent oily liquid with a special smell . It is soluble in almost all organic solvents and plasticizers . It is insoluble in water but soluble in common plasticizer .
Scientific Research Applications
Synthesis of Protected Dithiol Amino Acids
Diisopropylazodicarboxylate, used in the Mitsunobu protocol, facilitates the synthesis of N-Fmoc and S,S′-protected α-amino acids by integrating dithioether derivatives into a Tyrosine side chain. This process is particularly relevant in peptide chemistry, offering new avenues for amino acid synthesis (Sun, Li, Meng, & Wang, 2008).
Aza-Morita–Baylis–Hillman Reaction
Diisopropylazodicarboxylate reacts with maleimides under neat conditions, resulting in hydrazine substituted pyrrolidinone as aza-Morita–Baylis–Hillman adducts. This green approach, using diisopropylazodicarboxylate or diethyl azodicarboxylate with maleimides, highlights the compound's role in facilitating organic reactions (Kandhasamy, Karthikeyan, Ramachandiran, Muralidharan, & Perumal, 2013).
Boron-Catalyzed α-Amination of Carboxylic Acids
In another application, diisopropylazodicarboxylate is used in boron-catalyzed α-amination of carboxylic acids. This process enables the creation of amino acid derivatives and showcases the versatility of diisopropylazodicarboxylate in synthetic organic chemistry (Morisawa, Sawamura, & Shimizu, 2019).
Mitsunobu Reaction in Peptide Oxazolines, Thiazolines, and Aziridines
Diisopropyl azodicarboxylate, in conjunction with triphenylphosphine, mediates the cyclization of serine and allo-threonine derivatives, leading to the formation of peptide oxazolines and N-acyl aziridines. This highlights its role in the Mitsunobu reaction, a key transformation in peptide and heterocycle synthesis (Wipf & Miller, 1992).
Phosphinylation of Hydroxy Functions
As a phosphinylating agent, bis(allyloxy)(diisopropylamino)phosphine, demonstrates the utility of diisopropylazodicarboxylate derivatives in effective phosphorylation of hydroxy functions. This application is important in organic synthesis, especially in the modification of molecules with phosphate groups (Bannwarth & Küng, 1989).
Mechanism of Action
DIAD belongs to the azo compound and it can be used to initiate the polymerization reaction between the polymer monomers because it’s easy to decompose and form free radicals . Because of this performance and exothermic reaction characteristics of DIAD, this substance is very easy to decompose and release heat at a low temperature, resulting in self-accelerating decomposition, and finally leading to thermal runaway situation of the reaction .
Safety and Hazards
Future Directions
DIAD is widely used in the field of polymer material synthesis . It is sometimes preferred to diethyl azodicarboxylate (DEAD) because it is more hindered, and thus less likely to form hydrazide byproducts . A new Cu-catalyzed efficient protocol is described for the transformation of oximes to the corresponding carbonate derivatives . The O–H bond cleavage and O–C bond formation occur in the presence of a copper catalyst providing a synthetically useful process, which tolerates a wide range of functional groups .
properties
IUPAC Name |
propan-2-yl N-propan-2-yloxycarbonyliminocarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-5(2)13-7(11)9-10-8(12)14-6(3)4/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWRJUBEIPHGQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N=NC(=O)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange liquid; [Merck Index] Pungent odor; [Alfa Aesar MSDS] | |
Record name | Diisopropyl azodicarboxylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20607 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS RN |
2446-83-5 | |
Record name | Diisopropyl azodicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2446-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diisopropyl azodicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.730 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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